Cas no 312316-45-3 (2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine)

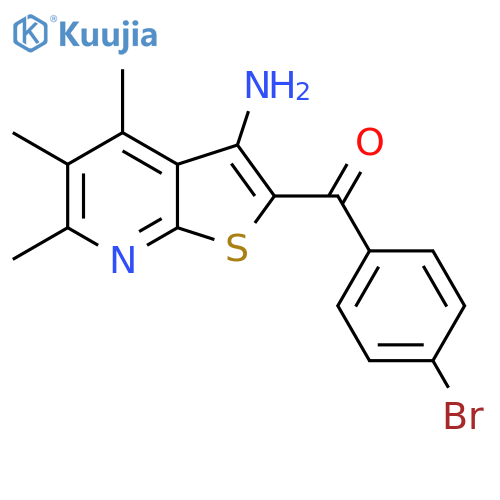

312316-45-3 structure

商品名:2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine

2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine

- ChemDiv1_003540

- AKOS000581390

- (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

- BIM-0014687.P001

- Thieno[2,3-b]pyridin-3-amine, 2-(4-bromobenzoyl)-4,5,6-trimethyl-

- CB13347

- Oprea1_034229

- HMS597A20

- BRD-K00563514-001-01-9

- 312316-45-3

- CBMicro_014560

- SR-01000433822

- (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone

- F1194-0037

- SR-01000433822-1

- NPESYAPJIHBZLW-UHFFFAOYSA-N

- (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone #

- CCG-106662

- AG-690/36933018

- SMSF0005031

- Oprea1_373232

- 2-(4-BROMOBENZOYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

-

- インチ: 1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3

- InChIKey: NPESYAPJIHBZLW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(C1=C(C2C(=NC(C)=C(C)C=2C)S1)N)=O

計算された属性

- せいみつぶんしりょう: 374.00885g/mol

- どういたいしつりょう: 374.00885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 84.2Ų

2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1194-0037-3mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-30mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-2mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-4mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-20mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-10μmol |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-1mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-15mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-40mg |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1194-0037-2μmol |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine |

312316-45-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

312316-45-3 (2-(4-bromobenzoyl)-4,5,6-trimethylthieno2,3-bpyridin-3-amine) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量